molecular formula C12H15N5O2 B5062907 N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide

N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide

Cat. No. B5062907
M. Wt: 261.28 g/mol
InChI Key: BQNVYGWYPJVPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide, also known as EPAC, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful in various fields, including biochemistry, pharmacology, and neuroscience. In

Mechanism of Action

N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide is believed to work by inhibiting the activity of a protein called cyclic AMP-dependent protein kinase (PKA). PKA is involved in many cellular processes, including the regulation of gene expression, cell proliferation, and apoptosis. By inhibiting PKA, N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide may be able to modulate these processes and have a therapeutic effect.
Biochemical and Physiological Effects:
N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as adenylate cyclase and phospholipase C. It has also been found to modulate the activity of ion channels, which are involved in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. It has also been found to have a low toxicity profile, which makes it safe for use in cell culture and animal studies.
One limitation of N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments. It also has a short half-life, which means that it may not be effective for long-term treatments.

Future Directions

There are many future directions for research on N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide. One area of interest is in the development of new treatments for neurological disorders. N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide has been found to have an effect on neuronal activity, which could lead to new treatments for disorders such as epilepsy and Parkinson's disease.
Another area of interest is in the development of new cancer treatments. N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide has been found to inhibit the growth of cancer cells in vitro, which could lead to new treatments for various types of cancer.
Finally, N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide could be studied for its potential use in other areas of research, such as cardiovascular disease, diabetes, and inflammation. By understanding the mechanism of action of N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide, researchers may be able to develop new treatments for these and other diseases.

Synthesis Methods

The synthesis of N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3,6-dichloropyridazine. This compound is reacted with ethylamine and sodium hydroxide to produce N-ethyl-3,6-dichloropyridazine-1-carboxamide. This intermediate is then reacted with 1H-pyrazole-1-yl-ethanone to produce the final product, N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide.

Scientific Research Applications

N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide has been found to have an effect on the activity of neurons in the brain, which could lead to new treatments for neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide has also been studied for its potential use in cancer research. It has been found to inhibit the growth of cancer cells in vitro, which could lead to new treatments for various types of cancer.

properties

IUPAC Name

N-ethyl-6-oxo-N-(2-pyrazol-1-ylethyl)-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-2-16(8-9-17-7-3-6-13-17)12(19)10-4-5-11(18)15-14-10/h3-7H,2,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNVYGWYPJVPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C=CC=N1)C(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-6-oxo-N-(2-pyrazol-1-ylethyl)-1H-pyridazine-3-carboxamide

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